

Physical and chemical properties of 5-Methyl-1H-pyrazolo[4,3-b]pyridine

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Compound of Interest

Compound Name: 5-Methyl-1H-pyrazolo[4,3-b]pyridine

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An In-depth Technical Guide to 5-Methyl-1H-pyrazolo[4,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic organic compound belonging to the pyrazolopyridine class. These structures are of significant interest in medicinal chemistry due to their structural similarity to purine bases, making them valuable scaffolds for interacting with a variety of biological targets. The pyrazolo[4,3-b]pyridine core, in particular, has been identified as a promising framework for the development of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Methyl-1H-pyrazolo[4,3-b]pyridine**, detailed experimental protocols for its synthesis, and insights into its biological activities.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for **5-Methyl-1H-pyrazolo[4,3-b]pyridine** is provided below. It is important to note that while some experimental data for related compounds is available, specific experimental values for the target compound are limited.

Table 1: Physical and Chemical Properties of **5-Methyl-1H-pyrazolo[4,3-b]pyridine**

Property	Value	Source
CAS Number	52090-69-4	
Molecular Formula	C ₇ H ₇ N ₃	
Molecular Weight	133.15 g/mol	[1]
IUPAC Name	5-methyl-1H-pyrazolo[4,3-b]pyridine	[2]
Canonical SMILES	<chem>CC1=CC=C2NN=CC2=N1</chem>	[2]
InChI	InChI=1S/C7H7N3/c1-5-2-3-6-7(9-5)4-8-10-6/h2-4H,1H3,(H,8,10)	[2]
Melting Point	Not available. A related compound, 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, has a melting point of 440–442 K.	
Boiling Point	Not available.	
Solubility	Expected to be soluble in polar organic solvents like DMSO and DMF.	
pKa	Not available.	
LogP (predicted)	0.596	[2]

Spectral Data

Detailed experimental spectral data for **5-Methyl-1H-pyrazolo[4,3-b]pyridine** is not readily available in the surveyed literature. However, data from closely related substituted pyrazolo[4,3-b]pyridines can provide valuable insights into the expected spectral characteristics.

Table 2: Predicted and Representative Spectral Data

Spectrum	Predicted/Representative Data
^1H NMR	Expected signals for aromatic protons on the pyridine and pyrazole rings, and a singlet for the methyl group. For example, in ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, the methyl group appears as a singlet at δ 2.60 ppm.[3]
^{13}C NMR	Expected signals for the carbon atoms of the fused heterocyclic rings and the methyl group. In the aforementioned related compound, the methyl carbon appears at δ 21.4 ppm.[3]
Infrared (IR)	Characteristic peaks for C-H, C=C, C=N, and N-H stretching and bending vibrations are expected.
Mass Spectrometry (MS)	The molecular ion peak (M^+) is expected at m/z = 133. Fragmentation may involve the loss of the methyl group or cleavage of the heterocyclic rings.

Experimental Protocols

While a specific protocol for the synthesis of **5-Methyl-1H-pyrazolo[4,3-b]pyridine** was not found, a general and efficient method for the synthesis of substituted pyrazolo[4,3-b]pyridines has been developed.[3] This protocol can be adapted for the synthesis of the target compound.

Experimental Workflow: Synthesis of Pyrazolo[4,3-b]pyridines

General synthesis of pyrazolo[4,3-b]pyridines.

Detailed Methodology (Adapted from[3])

- Step 1: Synthesis of the Pyridin-2-yl keto ester (S_NAr Reaction)

- To a solution of a substituted 2-chloro-3-nitropyridine in an appropriate solvent (e.g., THF), add a base (e.g., NaH) at a reduced temperature.
- Slowly add ethyl acetoacetate to the reaction mixture.
- Allow the reaction to proceed at room temperature or with gentle heating until completion, as monitored by TLC.
- Work up the reaction mixture to isolate the pyridin-2-yl keto ester.
- Step 2: Synthesis of the Pyrazolo[4,3-b]pyridine (Modified Japp-Klingemann Reaction)
 - Dissolve the pyridin-2-yl keto ester and an appropriate arenediazonium tosylate in a suitable solvent (e.g., ethanol).
 - Add a base, such as pyridine, followed by a secondary amine like pyrrolidine.
 - Stir the reaction mixture at room temperature or with gentle heating. The reaction involves azo-coupling, deacylation, and pyrazole ring annulation.
 - Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

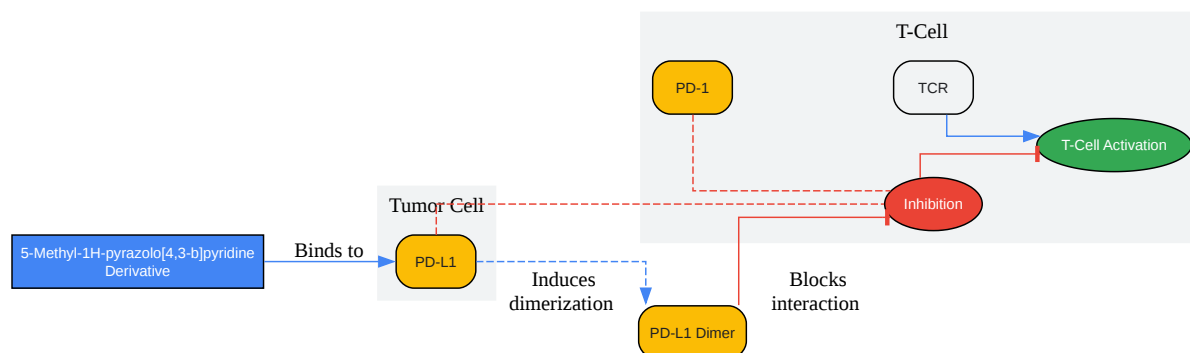
Biological Activity and Signaling Pathways

Derivatives of **5-Methyl-1H-pyrazolo[4,3-b]pyridine** have been investigated as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling pathway, a critical immune checkpoint in cancer therapy.^[4]

Mechanism of Action: PD-1/PD-L1 Inhibition

Small-molecule inhibitors based on the pyrazolopyridine scaffold are thought to function by inducing the dimerization of PD-L1.^{[5][6]} This dimerization prevents the interaction of PD-L1 with its receptor, PD-1, on T-cells. The blockage of this interaction abrogates the inhibitory signal, thereby restoring T-cell activation and promoting an anti-tumor immune response.

Signaling Pathway Diagram: PD-1/PD-L1 Inhibition by **5-Methyl-1H-pyrazolo[4,3-b]pyridine** Derivative



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Inhibition of the PD-1/PD-L1 pathway.

Conclusion

5-Methyl-1H-pyrazolo[4,3-b]pyridine represents a molecule of considerable interest for its potential applications in drug discovery, particularly in the field of cancer immunotherapy. While comprehensive experimental data for this specific compound remains somewhat elusive, the information available for related structures provides a solid foundation for further research and development. The synthetic methodologies are established, and the mechanism of action for its derivatives as PD-1/PD-L1 inhibitors is an active area of investigation. This guide serves as a valuable resource for scientists and researchers working with this and similar heterocyclic compounds.

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